2-Bromo-6-methylnicotinonitrile

Process Chemistry Synthetic Methodology Halogenation

Researchers requiring reliable aryl bromide building blocks for cross-coupling often face inconsistent reactivity and supply chain delays. 2-Bromo-6-methylnicotinonitrile (CAS 155265-57-9) resolves both issues with batch-crystallized ≥97% purity and scalable 72.5% synthetic yield. • Enables rapid parallel synthesis of kinase-focused compound libraries via Suzuki-Miyaura cross-coupling • Provides quantitative CYP1A2 inhibition reference (IC50 = 20 µM) for ADME-SAR optimization • Scalable production ensures multi-gram to kilogram availability for medicinal chemistry and agrochemical programs

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 155265-57-9
Cat. No. B139591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylnicotinonitrile
CAS155265-57-9
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C#N)Br
InChIInChI=1S/C7H5BrN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
InChIKeyXPTNCEKLFCYPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylnicotinonitrile: Pharmaceutical & Agrochemical Intermediate


2-Bromo-6-methylnicotinonitrile (CAS:155265-57-9) is a halogenated pyridine derivative within the nicotinonitrile class, characterized by a bromine atom at the 2-position, a cyano group at the 3-position, and a methyl group at the 6-position [1]. This compound is a fundamental building block in medicinal chemistry and agrochemical research, valued for its capacity to serve as a versatile intermediate in the synthesis of complex heterocyclic scaffolds and biologically active molecules [1].

2-Bromo-6-methylnicotinonitrile: Non-Substitutable Specificity


Generic substitution among nicotinonitrile derivatives is not feasible due to the profound impact of both the halogen atom's identity and its position on the pyridine ring on subsequent chemical reactivity and biological outcomes. The 2-bromo substitution pattern in this compound is essential for enabling specific cross-coupling reactions and for influencing the electronic properties of the final pharmacophore . In contrast, analogs such as 2-chloro-6-methylnicotinonitrile (CAS: 28900-10-9) or 2-fluoro-6-methylnicotinonitrile (CAS: 54957-80-1) possess different bond strengths and electronic effects, leading to altered reaction rates and product profiles. The evidence below quantitatively substantiates why this specific compound's unique reactivity profile is non-interchangeable and must be considered for targeted research applications [1].

2-Bromo-6-methylnicotinonitrile: Quantitative Evidence vs. Analogs


Scalable, High-Yield Industrial Synthesis

The compound is produced via an industrially advantageous process that yields 2-bromo-6-methylnicotinonitrile in 72.5% yield under mild conditions (100°C in toluene for 1 hour) from readily available starting materials [1]. This specific process, detailed in US Patent 6,114,524, demonstrates a defined, reproducible, and scalable method that is crucial for ensuring a reliable and cost-effective supply chain for procurement.

Process Chemistry Synthetic Methodology Halogenation Industrial Scale-up

Defined Purity and Storage Specifications

Commercial vendors provide 2-Bromo-6-methylnicotinonitrile with minimum purity specifications of 95% to 97% , ensuring a consistent quality baseline for research. Importantly, the compound's recommended storage condition is at 2-8°C , which is a critical parameter for maintaining its integrity and preventing degradation over time. This is in contrast to some less stable halogenated intermediates that may require more stringent storage or have shorter shelf lives.

Analytical Chemistry Quality Control Procurement Specifications Stability

Bromine Reactivity Advantage in Cross-Coupling

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity of aryl halides follows the general trend I > OTf > Br >> Cl [1]. This means 2-Bromo-6-methylnicotinonitrile is significantly more reactive than its 2-chloro analog (CAS: 28900-10-9), enabling faster reaction rates, often lower catalyst loadings, and broader substrate scope under milder conditions. This established class-level inference directly impacts synthetic efficiency and is a primary driver for selecting the bromo compound over the chloro analog as a coupling partner.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Reactivity

CYP1A2 Inhibition in Drug Metabolism

2-Bromo-6-methylnicotinonitrile has been evaluated for its interaction with the cytochrome P450 enzyme CYP1A2, a key player in drug metabolism, demonstrating an IC50 value of 20 µM in human liver microsomes [1]. While comparative data for close analogs is not available, this specific quantitative interaction profile is a crucial piece of information for medicinal chemists. It flags a potential for drug-drug interactions or altered pharmacokinetics if the compound or its derivatives were to be developed further, making this data point valuable for early-stage drug discovery and safety assessment.

Medicinal Chemistry Drug Metabolism CYP450 Inhibition ADME-Tox Pharmacokinetics

2-Bromo-6-methylnicotinonitrile: Application Scenarios


High-Throughput Synthesis of Kinase Inhibitor Libraries

The established high reactivity of the aryl bromide moiety in cross-coupling chemistry [1] makes 2-Bromo-6-methylnicotinonitrile an ideal electrophilic partner for the rapid, parallel synthesis of focused compound libraries, particularly those targeting kinases. Its core structure is a privileged scaffold in medicinal chemistry for generating kinase inhibitors [2]. The compound's reliable synthesis and defined purity [3] ensure consistent starting material quality for large-scale library production, while its CYP1A2 inhibition data [4] provides an early ADME flag for prioritizing hits.

Kilogram-Scale Synthesis of Agrochemical Intermediates

The scalable synthetic process with a defined 72.5% yield [3] demonstrates that 2-Bromo-6-methylnicotinonitrile can be produced efficiently and reliably at larger scales. This makes it a viable and cost-effective key starting material for the multi-kilogram synthesis of advanced intermediates in the agrochemical industry, where robust and well-characterized synthetic routes are a prerequisite for process development and commercial viability.

CYP1A2 Probe Development and Lead Optimization

The quantitative CYP1A2 inhibition data (IC50 = 20 µM) [4] makes this compound a valuable reference for medicinal chemists optimizing the ADME profiles of lead candidates containing a nicotinonitrile core. It can be used as a tool compound to benchmark CYP1A2 liability or as a starting point for structure-activity relationship (SAR) studies aimed at modulating this specific off-target activity, thereby guiding the design of metabolically stable drug candidates.

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